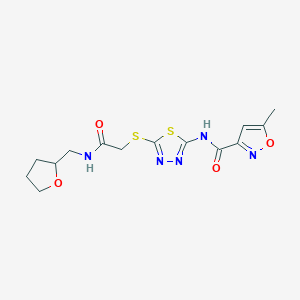
(2E)-3-(3-bromo-1-benzothien-2-yl)-2-propenoic acid
Descripción general
Descripción
(2E)-3-(3-bromo-1-benzothien-2-yl)-2-propenoic acid, also known as 3-Bromothiophene-2-carboxylic acid, is a chemical compound with a molecular formula of C10H5BrO2S. It is an important intermediate in the synthesis of various biologically active molecules, including pharmaceuticals, agrochemicals, and materials.
Mecanismo De Acción
The mechanism of action of (2E)-3-(3-bromo-1-benzothien-2-yl)-2-propenoic acid depends on its specific application. In the pharmaceutical industry, it acts as an intermediate in the synthesis of various drugs, and its mechanism of action is determined by the specific drug it is used to synthesize. In the field of agrochemicals, it acts as a precursor for the synthesis of herbicides, insecticides, and fungicides, and its mechanism of action is determined by the specific pesticide it is used to synthesize.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (2E)-3-(3-bromo-1-benzothien-2-yl)-2-propenoic acid depend on its specific application. In the pharmaceutical industry, the drugs synthesized using (2E)-3-(3-bromo-1-benzothien-2-yl)-2-propenoic acid as an intermediate may have a variety of biochemical and physiological effects, including antipsychotic, antifungal, and anti-inflammatory effects. In the field of agrochemicals, the pesticides synthesized using (2E)-3-(3-bromo-1-benzothien-2-yl)-2-propenoic acid as a precursor may have a variety of effects on plants, insects, and fungi, depending on the specific pesticide.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (2E)-3-(3-bromo-1-benzothien-2-yl)-2-propenoic acid in lab experiments is its versatility. It can be used as an intermediate in the synthesis of a variety of biologically active molecules, making it a valuable building block in drug discovery and development. However, one limitation of using (2E)-3-(3-bromo-1-benzothien-2-yl)-2-propenoic acid is its potential toxicity. It should be handled with care, and appropriate safety measures should be taken when using it in lab experiments.
Direcciones Futuras
There are several future directions for research on (2E)-3-(3-bromo-1-benzothien-2-yl)-2-propenoic acid. One direction is to explore its potential applications in the field of materials science. It has already been used as a building block for the preparation of liquid crystals, polymers, and OLEDs, but further research could lead to the development of new materials with unique properties. Another direction is to investigate its potential as a drug candidate. As an intermediate in the synthesis of various drugs, it may have potential as a drug itself, and further research could lead to the discovery of new therapeutic agents. Additionally, research could be conducted to optimize the synthesis method of (2E)-3-(3-bromo-1-benzothien-2-yl)-2-propenoic acid, making it more efficient and cost-effective to produce.
Métodos De Síntesis
There are several methods to synthesize (2E)-3-(3-bromo-1-benzothien-2-yl)-2-propenoic acid. One of the most common methods is the reaction of 3-bromo-1-benzothiophene-2-carbaldehyde with malonic acid in the presence of a base, such as potassium carbonate or sodium hydroxide. The resulting product is then decarboxylated to yield (2E)-3-(3-bromo-1-benzothien-2-yl)-2-propenoic acid.
Aplicaciones Científicas De Investigación
(2E)-3-(3-bromo-1-benzothien-2-yl)-2-propenoic acid has been extensively studied for its potential applications in various fields. In the pharmaceutical industry, it is used as an intermediate in the synthesis of several drugs, including antipsychotics, antifungal agents, and anti-inflammatory drugs. In the field of agrochemicals, it is used as a precursor for the synthesis of herbicides, insecticides, and fungicides. In addition, it has been used as a building block for the preparation of materials such as liquid crystals, polymers, and OLEDs.
Propiedades
IUPAC Name |
(E)-3-(3-bromo-1-benzothiophen-2-yl)prop-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrO2S/c12-11-7-3-1-2-4-8(7)15-9(11)5-6-10(13)14/h1-6H,(H,13,14)/b6-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRZGJNQLUINRPF-AATRIKPKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(S2)C=CC(=O)O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=C(S2)/C=C/C(=O)O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(3-bromo-1-benzothien-2-yl)-2-propenoic acid | |
CAS RN |
853351-04-9 | |
| Record name | 3-(3-BROMO-1-BENZOTHIEN-2-YL)-2-PROPENOIC ACID | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![N-(3-(diethylamino)propyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide hydrochloride](/img/structure/B2550181.png)
![N-(3,5-dimethylphenyl)-2-(1-(3,4-dimethylphenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2550183.png)
![1-[4-(1H-pyrrol-1-yl)phenyl]-1H-pyrrole](/img/structure/B2550185.png)
![1-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-N-propylpiperidine-4-carboxamide](/img/structure/B2550186.png)
![(2S,3S,4S,5R,6R)-6-[[(3S,4S,6aR,6bS,8R,8aR,12aS,14bR)-8a-[(2S,3R,4S,5S,6R)-5-acetyloxy-3-[(2S,3R,4S,5S,6S)-5-[(2S,3R,4S,5R)-4-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-3,5-dihydroxyoxan-2-yl]oxy-3-hydroxy-6-methyl-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-methyl-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxycarbonyl-4-formyl-8-hydroxy-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3-hydroxy-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B2550188.png)



![butyl 6-[(5E)-5-[3-(6-butoxy-6-oxohexyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoate](/img/structure/B2550195.png)